N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(10-9-15-7-3-1-4-8-15)19-13-16-14-21-18(22-16)11-5-2-6-12-18/h1,3-4,7-10,16H,2,5-6,11-14H2,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSHTXTTXJDFHL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 1,4 Dioxaspiro 4.5 Decan 2 Ylmethyl Cinnamamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide provides a logical framework for devising its synthesis. The most apparent disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This primary disconnection breaks the target molecule into two key precursors: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amine and cinnamic acid.
Further deconstruction of the amine precursor points towards a functional group interconversion from a more readily accessible intermediate, such as an alcohol or an azide (B81097). A plausible precursor to the amine is 2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane. This alcohol can, in turn, be envisioned as arising from the ketalization of a suitably functionalized cyclohexanone (B45756) derivative with glycerol (B35011) or a related three-carbon unit.
The cinnamic acid moiety can be retrosynthetically disconnected at the double bond, suggesting a condensation reaction between benzaldehyde (B42025) and a two-carbon component, such as malonic acid, as a viable synthetic route. This analysis lays out a convergent synthetic plan where the two main fragments are prepared separately and then combined in the final step.
Synthesis of the 1,4-Dioxaspiro[4.5]decane Core Structure
The 1,4-dioxaspiro[4.5]decane core is a defining feature of the target molecule. Its synthesis requires careful planning to ensure the correct connectivity and stereochemistry.
Development of Key Intermediates for Spiroketal Formation
The formation of the 1,4-dioxaspiro[4.5]decane ring system is typically achieved through the ketalization of cyclohexanone or a derivative thereof. A common and effective method involves the reaction of cyclohexanone with glycerol under acidic conditions. This reaction forms the spiroketal and provides a hydroxymethyl group at the 2-position of the newly formed dioxolane ring, yielding 2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane. This intermediate is pivotal as the hydroxyl group serves as a handle for the introduction of the amine functionality.
Alternative approaches could involve the use of protected glycerol derivatives to control the reactivity and regioselectivity of the ketalization process. The choice of reagents and reaction conditions is crucial to maximize the yield of the desired spiroketal and minimize the formation of byproducts.
Stereoselective Synthetic Pathways to Dioxaspiro[4.5]decane Derivatives
The 2-position of the 1,4-dioxaspiro[4.5]decane ring is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of the synthesis. The use of a chiral starting material, such as a chiral derivative of glycerol, can impart stereoselectivity during the spiroketal formation. For instance, employing (S)-glycerol or a protected form thereof would lead to the corresponding (S)-2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane.
Once the chiral alcohol, 2-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane, is obtained, it can be converted to the corresponding amine precursor, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amine. This transformation can be achieved through a variety of methods. A common two-step process involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Construction of the Cinnamamide (B152044) Moiety
Approaches to Substituted Cinnamic Acids
Cinnamic acid and its substituted analogues are commonly synthesized via condensation reactions. The Knoevenagel-Doebner condensation is a particularly effective method. nih.govtandfonline.comacs.org This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine. tandfonline.comacs.org The reaction proceeds through a carbanion intermediate generated from malonic acid, which attacks the aldehyde. Subsequent dehydration and decarboxylation afford the desired cinnamic acid. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable E-isomer.
| Reaction | Reactants | Catalyst/Solvent | Key Features |
|---|---|---|---|
| Knoevenagel-Doebner Condensation | Benzaldehyde, Malonic Acid | Pyridine, Piperidine | Forms the carbon-carbon double bond and introduces the carboxylic acid group. |
Amide Bond Formation Strategies with the N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amine Precursor
The final step in the synthesis of this compound is the formation of the amide bond between cinnamic acid and N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amine. This transformation requires the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by the primary amine.
A variety of peptide coupling reagents can be employed for this purpose. peptide.comuniurb.itamericanpeptidesociety.orguni-kiel.desigmaaldrich.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are commonly used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt), can suppress side reactions and improve the efficiency of the coupling.
Alternatively, the cinnamic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, prior to reaction with the amine. The acid chloride can be prepared by treating cinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic species reacts rapidly with the amine in the presence of a non-nucleophilic base to afford the desired amide.
| Method | Activating Agent | Key Intermediate | Advantages |
|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Mild reaction conditions, high yields. |
| Acid Chloride Formation | SOCl₂, (COCl)₂ | Cinnamoyl chloride | High reactivity of the acid chloride. |
| Activated Ester Formation | HOBt, NHS | Activated ester | Reduced side reactions. |
Convergent and Linear Synthesis Pathways for this compound
The synthesis of the target compound can be logically disconnected at the amide bond, suggesting a final coupling step between (1,4-dioxaspiro[4.5]decan-2-yl)methanamine and a derivative of cinnamic acid. This forms the basis for both convergent and linear strategies.
Linear Synthesis Pathway:
A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor. A plausible linear route is outlined below:
Formation of the Spirocyclic Alcohol: The synthesis can commence with the protection of cyclohexanone with glycerol under acidic conditions to form (1,4-dioxaspiro[4.5]decan-2-yl)methanol. This reaction is a standard procedure for the formation of spiroketals.
Conversion of Alcohol to Amine: The resulting alcohol, (1,4-dioxaspiro[4.5]decan-2-yl)methanol, is a key intermediate. This alcohol can be converted to the corresponding amine, (1,4-dioxaspiro[4.5]decan-2-yl)methanamine, through a variety of methods. A common two-step procedure involves:
Activation of the alcohol by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.
Nucleophilic substitution of the tosylate or mesylate with sodium azide to form an alkyl azide.
Reduction of the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C).
Amide Bond Formation: The final step is the coupling of the synthesized amine, (1,4-dioxaspiro[4.5]decan-2-yl)methanamine, with an activated form of cinnamic acid. This can be achieved by reacting the amine with cinnamoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Alternatively, standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the reaction between cinnamic acid and the amine.
Convergent Synthesis Pathway:
A convergent approach involves the separate synthesis of the two main fragments, (1,4-dioxaspiro[4.5]decan-2-yl)methanamine and cinnamic acid (or its activated derivative), which are then combined in the final step.
Fragment 1 Synthesis: (1,4-dioxaspiro[4.5]decan-2-yl)methanamine is synthesized as described in the linear pathway.
Fragment 2 Synthesis: Cinnamic acid is commercially available or can be synthesized via methods like the Perkin reaction or a Claisen-Schmidt condensation. It is then activated, for instance, by conversion to cinnamoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Exploration of Advanced Catalytic Methods in Synthesis (e.g., Palladium-Catalyzed Transformations)
While traditional amide bond formation methods are effective, advanced catalytic techniques can offer milder reaction conditions and improved functional group tolerance.
Palladium-Catalyzed Transformations:
Although less common for simple amide couplings compared to traditional methods, palladium catalysis could be envisioned in alternative synthetic routes. For instance, palladium-catalyzed carbonylation reactions could be employed. In such a scenario, an aryl or vinyl halide could be coupled with carbon monoxide and the amine to form the amide. While not the most direct route for this specific target, it represents an advanced catalytic approach to amide synthesis.
More relevant to the synthesis of precursors, palladium-catalyzed cross-coupling reactions could be used to modify the cinnamic acid moiety if desired, for example, by introducing substituents on the phenyl ring.
A summary of potential catalytic approaches for related transformations is presented in the table below.
| Catalytic Method | Application in Synthesis | Potential Catalyst |
| Catalytic Hydrogenation | Reduction of azide to amine | Pd/C, PtO₂ |
| Copper-Catalyzed Amidation | Direct coupling of carboxylic acids and amines | CuI |
Optimization of Reaction Conditions and Yields for this compound Production
The optimization of the final amide coupling step is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of coupling reagent, solvent, base, temperature, and reaction time.
Optimization of the Amide Coupling Step:
Activating Agent/Coupling Reagent: For the reaction between cinnamic acid and the amine, various coupling reagents can be screened. The choice of reagent can significantly impact the yield and minimize side reactions. A comparison of common coupling reagents is provided in the table below.
| Coupling Reagent | Activating Agent | Typical Solvent | Base | Advantages |
| Cinnamoyl Chloride | Thionyl Chloride | DCM, THF | Triethylamine, Pyridine | High reactivity, fast reaction |
| DCC/DMAP | Dicyclohexylcarbodiimide | DCM, DMF | 4-Dimethylaminopyridine | Mild conditions, good yields |
| HATU | - | DMF, NMP | DIPEA | High efficiency, low racemization |
| BOP | - | DMF | DIPEA | Effective for hindered amines |
Solvent: The choice of solvent is critical and depends on the solubility of the reactants and reagents. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used.
Base: A non-nucleophilic base is required to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.
Temperature: Amide coupling reactions are often performed at room temperature, but cooling to 0 °C can help to control exothermic reactions and minimize side products, especially when using highly reactive reagents like acid chlorides.
Reaction Time: The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
By systematically optimizing these parameters, the yield of this compound can be maximized.
Structural Elucidation and Stereochemical Analysis of N 1,4 Dioxaspiro 4.5 Decan 2 Ylmethyl Cinnamamide
Comprehensive Spectroscopic Characterization
To scientifically characterize N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide, specific spectroscopic data is essential. This would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR data would be required to assign the chemical structure of the molecule. This would involve determining the chemical shifts, coupling constants, and through-bond correlations of the protons and carbon atoms. Without experimental spectra, a valid analysis is not possible.
High-Resolution Mass Spectrometry (HRMS)
HRMS data is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. This experimental value would be compared to the theoretical mass calculated from its chemical formula.
Infrared (IR) Spectroscopy
An IR spectrum would identify the functional groups present in the molecule by their characteristic vibrational frequencies. Key absorptions would be expected for the amide N-H and C=O bonds, the alkene C=C bond, and the C-O bonds of the spiroketal.
Determination of Absolute and Relative Stereochemistry
The stereochemical configuration of this compound is another critical aspect of its structural identity.
Chiroptical Methods (e.g., Electronic Circular Dichroism)
For chiral molecules, chiroptical methods like Electronic Circular Dichroism (ECD) are employed to determine the absolute stereochemistry by comparing experimental spectra with theoretical calculations. No such studies have been published for this compound.
X-ray Crystallographic Analysis of this compound and its Derivatives
The most definitive method for determining the three-dimensional structure, including both relative and absolute stereochemistry, is single-crystal X-ray diffraction. A search for crystallographic data for this compound or its close derivatives in databases such as the Cambridge Structural Database (CSD) did not yield any results.
Conformational Analysis and Dynamic Behavior Studies
The conformational landscape of this compound is complex, owing to the multiple rotatable bonds and the stereochemical intricacies of its constituent parts: the 1,4-dioxaspiro[4.5]decane ring system, the cinnamamide (B152044) side chain, and the methylene (B1212753) linker. Understanding the preferred three-dimensional arrangement of this molecule is crucial as it directly influences its physicochemical properties and potential biological activity.
The 1,4-dioxaspiro[4.5]decane core consists of a cyclohexane (B81311) ring fused to a 1,3-dioxolane (B20135) ring via a spiro junction. The cyclohexane ring is well-known to predominantly adopt a stable chair conformation, which minimizes both angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For the this compound, the entire dioxolane ring system can be considered a substituent on the cyclohexane ring, and it is expected to preferentially occupy an equatorial position to alleviate steric hindrance.
The 1,3-dioxolane ring itself is not planar and exhibits a dynamic equilibrium between various puckered conformations, most commonly described as envelope and half-chair forms. The energy barrier between these conformations is typically low, leading to rapid interconversion at room temperature. The substitution at the C2 position of the dioxolane ring with the methylcinnamamide group will influence the conformational preference of this ring.
A significant aspect of the dynamic behavior of this molecule is the restricted rotation around the amide C-N bond of the cinnamamide moiety. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon, known as amide resonance, results in a substantial rotational energy barrier. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study such rotational barriers. By analyzing the coalescence of NMR signals at varying temperatures, the activation energy for this rotation can be determined. For structurally similar N,N-dimethylcinnamamides, this barrier has been reported to be in the range of 15-20 kcal/mol.
Table 1: Predicted Conformational Parameters for this compound
| Parameter | Predicted Value/State | Basis of Prediction |
| Cyclohexane Ring Conformation | Chair | Minimization of angle and torsional strain, consistent with extensive literature on cyclohexane systems. |
| Dioxolane Ring Conformation | Envelope/Half-chair equilibrium | Known flexibility of 1,3-dioxolane rings. |
| Amide C-N Bond Rotation Barrier | ~16-18 kcal/mol | Analogy with published data for N,N-dialkylcinnamamides. |
| Preferred Substituent Orientation | Equatorial | Minimization of 1,3-diaxial interactions in the cyclohexane chair conformation. |
Purity Assessment Methodologies
Ensuring the purity of a synthesized compound is a critical step in its characterization. For this compound, a combination of chromatographic and spectroscopic techniques would be employed to ascertain its purity and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed, utilizing a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would be achieved using a UV detector, set to a wavelength where the cinnamoyl chromophore exhibits strong absorbance (typically around 280-320 nm). A pure sample would present as a single, sharp peak, and the percentage purity can be calculated from the peak area relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be a valuable technique, particularly for identifying volatile impurities. However, the presence of the secondary amine in the amide group might necessitate derivatization to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds containing active hydrogen atoms. The mass spectrometer provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the identity of the main peak and characterize any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy , in addition to its use in structural elucidation, is a powerful tool for purity assessment. ¹H and ¹³C NMR spectra of a pure sample should show sharp signals corresponding to the expected structure, with integrations in the ¹H NMR spectrum matching the number of protons in each environment. The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Elemental Analysis provides a fundamental assessment of purity by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the sample. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula of this compound.
Table 2: Illustrative Methodologies for Purity Assessment
| Technique | Typical Conditions | Expected Outcome for a Pure Sample |
| HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid Detector: UV at 285 nm | A single major peak with >98% peak area. |
| GC-MS | Column: Capillary column (e.g., DB-5ms) Temperature Program: 100°C to 300°C at 10°C/min Ionization: Electron Impact (EI) | A single major peak with a mass spectrum corresponding to the molecular ion and expected fragments of the derivatized compound. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz or higher | Sharp signals with correct chemical shifts, multiplicities, and integrations. Absence of impurity signals. |
| Elemental Analysis | Combustion Analysis | Experimental C, H, N, O percentages within ±0.4% of theoretical values. |
Despite a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound "this compound" corresponding to the requested outline. Searches for its interaction with CCR4 and TRPM8 receptors, its effects on enzyme activity, and its role in cellular and intracellular signaling pathways did not yield any relevant results.
Therefore, this article cannot be generated as there is no available scientific information to populate the outlined sections on the mechanistic biological investigations of "this compound".
Mechanistic Biological Investigations of N 1,4 Dioxaspiro 4.5 Decan 2 Ylmethyl Cinnamamide
Phenotypic Screening and Biological Activity Profiling in Non-Human Systems (e.g., antiproliferative, antimicrobial, anti-inflammatory properties)
There is no publicly available scientific literature detailing the phenotypic screening or biological activity profiling of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide. Consequently, information regarding its potential antiproliferative, antimicrobial, or anti-inflammatory properties is not available.
In Vivo Mechanistic Investigations in Animal Models (focused on elucidating underlying biological processes, excluding human clinical efficacy and safety)
No in vivo studies in animal models have been published that investigate the mechanistic pathways of this compound. Research elucidating its underlying biological processes in a living organism has not been reported.
Mechanistic Assessment of Genotoxicity and Mutagenicity Pathways (excluding safety profiles and risk assessment)
There are no available studies assessing the genotoxic or mutagenic potential of this compound. The pathways through which it might interact with genetic material have not been investigated.
Structure Activity Relationship Sar Studies and Rational Design of N 1,4 Dioxaspiro 4.5 Decan 2 Ylmethyl Cinnamamide Analogues
Design Principles for Systematic SAR Exploration
The systematic exploration of the structure-activity relationships (SAR) for this class of compounds is guided by established medicinal chemistry principles. The core idea is to leverage the distinct properties of the spiroketal and cinnamamide (B152044) moieties.
Scaffold Hopping and Bioisosteric Replacement: The 1,4-dioxaspiro[4.5]decane group serves as a rigid scaffold that orients the cinnamamide portion in a specific vector. Design strategies often involve exploring different spiroketal ring sizes (e.g., [4.4] or [5.5]) or replacing the spiroketal entirely with other rigid cyclic systems to understand the spatial requirements of the target binding pocket.
Diversity-Oriented Synthesis (DOS): Inspired by natural products, a DOS approach can be applied to generate a library of analogues with variations in the spiroketal structure, the linker, and the cinnamamide substituents. nih.gov This allows for a broad screening of chemical space to identify initial hits. researchgate.net
Conformational Constraint: The spiroketal unit restricts the conformational freedom of the molecule. nih.gov Design principles focus on how this pre-organization of the molecule enhances binding affinity by reducing the entropic penalty upon binding to a receptor.
Modulation of Physicochemical Properties: Systematic modifications of the cinnamamide phenyl ring with various substituents (e.g., electron-donating or electron-withdrawing groups, hydrogen bond donors/acceptors) are used to modulate properties like lipophilicity, electronic distribution, and metabolic stability. This is a classic strategy in SAR studies to optimize both pharmacodynamic and pharmacokinetic profiles. nih.gov
Synthetic Approaches for Generating Analogues with Diverse Substituents
The generation of a diverse library of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide analogues relies on convergent and flexible synthetic routes. A common approach involves the separate synthesis of the key building blocks—the spiroketal amine and the substituted cinnamic acid—followed by a final amide coupling reaction.
Synthesis of the Spiroketal Amine Core: The (1,4-dioxaspiro[4.5]decan-2-yl)methanamine core can be prepared from commercially available starting materials. For instance, a common route starts with the ketalization of cyclohexanone (B45756) with glycerol (B35011) to form the corresponding 1,4-dioxaspiro[4.5]decan-2-yl)methanol. This alcohol can then be converted to an amine through a sequence of reactions, such as conversion to a tosylate or mesylate followed by substitution with an azide (B81097) and subsequent reduction.
Synthesis of Cinnamic Acid Derivatives: A wide variety of substituted cinnamic acids can be synthesized through methods like the Perkin or Knoevenagel condensation, or more modern cross-coupling reactions such as the Heck reaction. This allows for the introduction of diverse substituents on the aromatic ring.
Amide Coupling: The final step is the coupling of the spiroketal amine with a substituted cinnamic acid (or its activated form, like a cinnamoyl chloride). Standard peptide coupling reagents (e.g., DCC, EDC, HATU) or conversion of the cinnamic acid to an acid chloride followed by reaction with the amine are efficient methods for forming the target cinnamamide bond. This convergent approach is highly amenable to creating a library of analogues by simply varying the two coupling partners.
Influence of Spiroketal Ring Modifications on Biological Activity
Introduction of Substituents: Adding substituents to the cyclohexane (B81311) ring of the spiroketal can introduce new steric or electronic interactions with the target protein. For example, a hydroxyl or methoxy (B1213986) group could form a new hydrogen bond, potentially increasing binding affinity.
Anomeric Effect: The spiroketal center is subject to the anomeric effect, where the preferred conformation is influenced by the stereoelectronic properties of the oxygen atoms. Modifications that alter this effect can change the scaffold's default conformation and, consequently, its biological activity.
Impact of Cinnamamide Moiety Derivatization on Target Interactions
The cinnamamide portion of the molecule is a versatile platform for SAR studies, offering multiple points for modification. nih.gov The α,β-unsaturated carbonyl system and the phenyl ring are key features for interaction with biological targets.
Aromatic Ring Substitution: The nature, position, and number of substituents on the phenyl ring are critical determinants of activity. SAR studies on other cinnamamide-based compounds have shown that:
Electron-donating groups (e.g., -OCH₃, -OH) can enhance activity in some contexts, potentially through hydrogen bonding or by altering the electron density of the π-system. nih.gov
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can influence binding and metabolic stability.
Steric bulk can be used to probe the size and shape of the binding pocket.
Amide and Alkene Modifications:
The N-H of the amide bond can act as a hydrogen bond donor.
The carbonyl oxygen is a potent hydrogen bond acceptor.
The α,β-unsaturated double bond provides a rigid linker and can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues (like cysteine) in a target protein. Saturation of this bond would significantly alter the molecule's geometry and reactivity.
The table below summarizes hypothetical SAR data for cinnamamide modifications based on findings for related compounds. nih.govunhas.ac.id
| Analogue Modification (R group on Phenyl Ring) | Hypothetical Target Interaction | Predicted Impact on Activity |
|---|---|---|
| 4-OH (hydroxyl) | Hydrogen bond donor/acceptor | Potentially increased affinity |
| 4-OCH₃ (methoxy) | Hydrogen bond acceptor, increased lipophilicity | Increased affinity and/or cell permeability |
| 4-Cl (chloro) | Halogen bonding, increased lipophilicity | May increase affinity, improved metabolic stability |
| 3,4-(OH)₂ (catechol) | Strong H-bonding, potential for metal chelation | Significantly increased affinity, but potential for metabolic liability |
| 4-NO₂ (nitro) | Strong electron-withdrawing group | May decrease or increase activity depending on target electronics |
Stereochemical Contributions to SAR and Eutomer Identification
Stereochemistry is a critical factor in the SAR of spiroketal-containing compounds. The chiral center at the C2 position of the 1,4-dioxolane ring and the stereochemistry of the spirocyclic junction itself create distinct stereoisomers.
Diastereomers and Enantiomers: The different stereoisomers of this compound will present the cinnamamide pharmacophore in different spatial orientations. It is highly probable that a biological target will exhibit stereospecific binding, meaning one isomer (the eutomer) will have significantly higher activity than the other(s) (the distomers).
Conformational Locking: The configuration of the chiral centers influences the preferred conformation of the entire spiroketal system. nih.gov For example, an R-enantiomer might fit perfectly into a binding pocket, while the S-enantiomer clashes with the protein surface. nih.gov
Stereoselective Synthesis: A key aspect of developing these analogues is the use of stereocontrolled synthetic methods to produce single, pure stereoisomers. acs.org This allows for the unambiguous determination of the SAR for each isomer and the identification of the eutomer, which is essential for developing a potent and selective drug candidate.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Once sufficient SAR data is generated for a series of analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed to guide further optimization. nih.gov
Descriptor Calculation: QSAR modeling involves calculating a range of molecular descriptors for each analogue. These can include:
2D descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.
3D descriptors: Molecular shape, volume, and pharmacophore features (e.g., distances between aromatic rings, hydrogen bond acceptors, and hydrophobic centers).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or EC₅₀ values).
Predictive Power: A validated QSAR model can predict the activity of novel, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of analogues that are predicted to have the highest potency, thereby saving time and resources. For this class of compounds, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) would be particularly valuable, as it can map the favorable and unfavorable steric and electrostatic interaction fields around the aligned molecules, providing a visual guide for rational drug design.
Computational Chemistry and Molecular Modeling of N 1,4 Dioxaspiro 4.5 Decan 2 Ylmethyl Cinnamamide
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution.
Key electronic properties derived from these calculations for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be chemically reactive.
Furthermore, these calculations generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological macromolecules, such as proteins or nucleic acids, highlighting sites prone to electrostatic interactions or hydrogen bonding. Reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactive nature.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar nature |
| Electronegativity (χ) | 3.85 | Global chemical reactivity index |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the conformational landscape of the molecule in a simulated environment, such as in solution. nih.govoup.com
For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for identifying the most stable and frequently occurring conformations. mdpi.com By simulating the molecule for nanoseconds to microseconds, researchers can analyze the trajectory to understand the flexibility of different regions, such as the spirocyclic ring system and the cinnamamide (B152044) tail. mdpi.com This analysis can reveal the conformational states that are energetically favorable and thus more likely to be biologically active. mdpi.com
MD simulations are also increasingly used to study the thermodynamics and kinetics of ligand-target binding. acs.org While traditional MD is often too computationally expensive to simulate the entire binding or unbinding process, which can occur over seconds or hours, enhanced sampling techniques can be used. digitellinc.comfz-juelich.de These methods can accelerate the simulation to predict kinetic parameters like the association rate (k_on), dissociation rate (k_off), and the drug-target residence time. fz-juelich.denih.gov A longer residence time often correlates with better drug efficacy in vivo. fz-juelich.de
Table 2: Example of Conformational Analysis from a Hypothetical MD Simulation
| Dihedral Angle | Dominant Conformation(s) | Percentage of Simulation Time |
| C-C-N-C (Amide) | 175° to 185° (trans) | >95% |
| O-C-C-N (Linker) | -60°, 60°, 180° (gauche, anti) | 45%, 40%, 15% |
| C=C-C=O (Cinnamoyl) | -5° to 5° (s-trans) | >98% |
Molecular Docking Studies with Identified or Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comnih.gov This method is central to structure-based drug design. mdpi.com The process involves generating a multitude of possible binding poses of the ligand within the active site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov
In the absence of a known biological target for this compound, a "reverse docking" or "target fishing" approach can be employed. mdpi.com This involves docking the molecule against a large library of known protein structures to identify potential biological targets. creative-biolabs.com The results, ranked by docking scores, can generate hypotheses about the molecule's mechanism of action, which can then be tested experimentally. nih.gov Docking algorithms can account for ligand flexibility, and more advanced methods also allow for protein side-chain flexibility to model the "induced fit" phenomenon.
Table 3: Illustrative Reverse Docking Results for this compound
| Potential Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Inhibition |
| Monoamine Oxidase B (MAO-B) | 2Z5X | -9.2 | Inhibition |
| p38 Mitogen-Activated Protein Kinase | 3HEC | -8.7 | Inhibition |
| Human Serum Albumin (HSA) | 1H9Z | -8.1 | Binding/Transport |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods become particularly valuable. gardp.org These approaches are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Pharmacophore modeling is a cornerstone of LBDD. patsnap.comcsmres.co.uk A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific target and elicit a biological response. csmres.co.uknih.gov
To construct a pharmacophore model, a set of known active molecules is structurally aligned, and the common chemical features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups—are identified. dergipark.org.tr The spatial arrangement of these features forms a 3D query. This model can then be used to screen large chemical databases to identify new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. patsnap.com It also serves as a guide for lead optimization, helping chemists to modify a molecule to better match the pharmacophore requirements. patsnap.com
Table 4: Hypothetical Pharmacophore Model Features Based on a Series of Active Analogs
| Feature Type | Number of Features | Geometric Constraint (Distance in Å) |
| Aromatic Ring (AR) | 1 | - |
| Hydrogen Bond Acceptor (HBA) | 2 | HBA1 to AR: 4.5 ± 0.5 |
| Hydrogen Bond Donor (HBD) | 1 | HBD1 to HBA1: 2.8 ± 0.3 |
| Hydrophobic Group (HY) | 2 | HY1 to AR: 5.2 ± 0.5 |
In Silico Prediction of Potential Molecular Interactions and Target Specificity
Following a successful molecular docking simulation, a detailed analysis of the predicted protein-ligand complex is essential to understand the molecular basis of binding. Computational visualization tools are used to inspect the binding pose and identify the specific amino acid residues in the target's active site that interact with the ligand. nih.gov
These interactions can be categorized into several types:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the amide) and acceptors (like the carbonyl oxygen or the spiroketal oxygens).
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the cyclohexyl and phenyl rings) and nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine).
Pi-Pi Stacking: An interaction between aromatic rings, such as the phenyl ring of the cinnamamide moiety and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.
Predicting target specificity involves assessing how uniquely a compound binds to its intended target compared to other proteins, particularly those that are structurally related. oup.com This can be computationally approached by docking the compound against a panel of off-target proteins. A compound with a significantly better docking score for the intended target compared to others is predicted to have higher specificity, which is a desirable trait for minimizing side effects. nih.gov
Table 5: Hypothetical Molecular Interactions of this compound in a Predicted Binding Site (e.g., COX-2)
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Cinnamoyl Carbonyl Oxygen | Arg-120 | Hydrogen Bond | 2.1 |
| Amide N-H | Ser-353 | Hydrogen Bond | 2.5 |
| Phenyl Ring | Phe-518 | Pi-Pi Stacking | 3.8 |
| Cyclohexyl Ring | Val-523, Leu-352 | Hydrophobic | 3.5 - 4.2 |
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters
A significant cause of failure in drug development is poor pharmacokinetic properties. researchgate.net Computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage assessment of a compound's drug-likeness. deeporigin.com These predictions are primarily based on Quantitative Structure-Activity Relationship (QSAR) models. iipseries.orgnih.gov
QSAR modeling is a computational technique that correlates the chemical structure of molecules with their properties. iipseries.org The methodology involves several steps:
Data Collection: A large dataset of diverse compounds with experimentally measured ADMET properties is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and electronic and geometric descriptors. 3ds.com
Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, support vector machines, artificial neural networks) are used to build a mathematical model that links the descriptors to the ADMET property of interest. simulations-plus.comschrodinger.com
Validation: The model's predictive power is rigorously tested using external validation sets of compounds that were not used in the model training. uniroma1.it
Once validated, these QSAR models can predict a wide range of ADMET properties for a new molecule like this compound based solely on its structure. nih.gov This allows for the early identification of potential liabilities, such as poor absorption, blood-brain barrier impermeability, or potential for liver toxicity, guiding modifications to improve the compound's profile. researchgate.netdeeporigin.com
Table 6: Common ADMET Properties and the Computational Methodologies for Their Prediction
| ADMET Property | Computational Methodology | Significance |
| Human Intestinal Absorption (HIA) | QSAR, Rule-based models (e.g., Lipinski's Rule of 5) | Predicts oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | QSAR, Physicochemical property thresholds | Predicts CNS activity or side effects |
| Plasma Protein Binding (PPB) | QSAR models | Affects distribution and free drug concentration |
| CYP450 Inhibition (e.g., CYP2D6) | Molecular Docking, QSAR, Pharmacophore models | Predicts potential for drug-drug interactions |
| Aqueous Solubility (logS) | QSAR models based on topological/physicochemical descriptors | Affects absorption and formulation |
| Hepatotoxicity | QSAR, Structural alerts | Predicts potential for liver damage |
| hERG Inhibition | Pharmacophore models, QSAR, Docking | Predicts potential for cardiac toxicity |
No Published Research Found for this compound
Despite a comprehensive search of scientific databases and literature, no published research, data, or articles were found for the specific chemical compound this compound.
Therefore, it is not possible to generate an article on the "Future Directions and Advanced Research Perspectives" for this compound as requested. The absence of foundational research means there is no information available to discuss the following topics outlined in the prompt:
Future Directions and Advanced Research Perspectives for N 1,4 Dioxaspiro 4.5 Decan 2 Ylmethyl Cinnamamide
Exploration of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide as a Scaffold for Chemical Biology Tools
Without any studies on its synthesis, biological activity, or mechanism of action, any discussion on these advanced topics would be purely speculative and not based on scientific evidence.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide?
- Methodology :
- Step 1 : Synthesize the spirocyclic core (1,4-dioxaspiro[4.5]decane) via acid-catalyzed cyclization of diols with ketones, followed by functionalization at the 2-position .
- Step 2 : Introduce the cinnamamide moiety via amide coupling using activating agents like EDC/HOBt or HATU in anhydrous solvents (e.g., DCM or DMF). Purify via silica gel chromatography (hexane/EtOAc gradient) .
- Key Considerations : Optimize reaction time and temperature (typically 0–25°C for coupling) to minimize epimerization of the spiro center .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography (using SHELX for refinement ): Resolves bond lengths/angles of the spirocyclic core and confirms stereochemistry.
- NMR : ¹H/¹³C NMR (e.g., δ 5.8–6.4 ppm for cinnamamide vinyl protons; spirocyclic CH₂ at δ 3.5–4.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₃NO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
